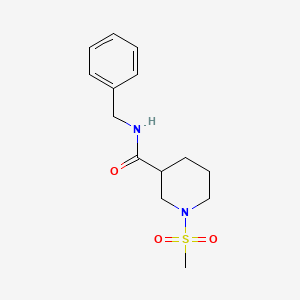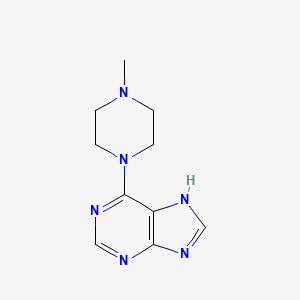
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis Techniques
Research has shown a variety of synthesis techniques for compounds with structures related to 1,3,4-oxadiazoles and thioxothiazolidinones, highlighting their chemical versatility and potential for creating pharmacologically active molecules. For example, novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for anticancer and antiangiogenic effects, demonstrating significant reduction in tumor volume and cell proliferation in mice models (Chandrappa et al., 2010).
Biological Activities
The derivatives of 1,3,4-oxadiazoles, such as those synthesized from indole-based scaffolds, have been explored for their biological activities. Notably, compounds incorporating the 1,3,4-oxadiazole motif have shown potent urease inhibition, highlighting their therapeutic potential in treating conditions related to urease activity (Nazir et al., 2018).
Anticancer Properties
Thioxothiazolidinone derivatives have been synthesized and investigated for their anticancer effects, particularly against human leukemia cells. These compounds have shown promising results in inducing apoptosis and cytotoxicity, underscoring their potential as anticancer agents (Chandrappa et al., 2009).
Enzyme Inhibition
Research has also focused on the design and synthesis of compounds for enzyme inhibition, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating neurodegenerative diseases like Alzheimer's. Compounds based on 1,3,4-oxadiazole derivatives have shown moderate dual inhibition of these enzymes, offering a foundation for developing new therapeutics (Pflégr et al., 2022).
Antimicrobial Evaluation
The synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial properties have been a significant area of research. Some derivatives have demonstrated considerable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Jafari et al., 2017).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCQZYGMCTSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)
![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)
![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
